2-Methyl-2-(2-methylphenoxy)propanamide
Description
2-Methyl-2-(2-methylphenoxy)propanamide is a propanamide derivative featuring a 2-methylphenoxy substituent at the central carbon and a methyl group at the adjacent position. This structure confers unique physicochemical properties, such as solubility and stability, which are critical in pharmaceutical and agrochemical applications.
Properties
CAS No. |
62100-40-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methyl-2-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
BTAVYJMHRSSIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with 2-bromo-2-methylpropanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Preparation of 2-bromo-2-methylpropanamide: This involves the reaction of 2-methylpropanoyl bromide with aqueous ammonium hydroxide at low temperatures (0-5°C) to form 2-bromo-2-methylpropanamide.
Reaction with 2-methylphenol: The 2-bromo-2-methylpropanamide is then reacted with 2-methylphenol in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Methyl-2-(2-methylphenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
2-(2-Methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide (CAS: 723257-92-9)
- Structure : Replaces the amide nitrogen’s hydrogen with a thiazolyl group.
2-Methyl-2-(o-nitrophenoxy)propanamide
- Structure: Substitutes the 2-methylphenoxy group with an o-nitrophenoxy moiety.
- Such derivatives are often intermediates in synthetic pathways for pharmaceuticals .
N-(2-(2-Chlorophenoxy)ethyl)-2-methyl-2-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (Compound 27)
- Structure: Incorporates a sulfonyl group and a 2-chlorophenoxyethyl chain.
- Impact : The sulfonyl group enhances hydrophilicity and may improve antichlamydial activity, as demonstrated in pharmacological studies (HPLC purity: 97.4%) .
Taranabant Analogs (e.g., MK-0364)
- Structure : Features a pyridinyloxy group and trifluoromethyl substituent.
- Activity: Acts as a cannabinoid-1 receptor inverse agonist, demonstrating antiobesity effects in rodent models. The trifluoromethyl group enhances metabolic stability and receptor binding affinity compared to simpler phenoxy derivatives .
Naproxen Derivatives (e.g., N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide)
Physicochemical Properties
- Key Observations: Phenoxy vs. Piperazinyl Groups: The hydrochloride salt of the piperazinyl derivative () exhibits higher aqueous solubility due to ionic character, whereas phenoxy analogs are more lipophilic.
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